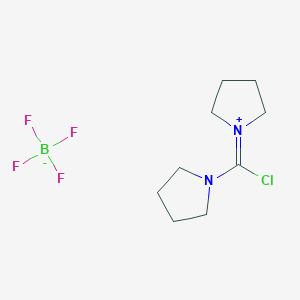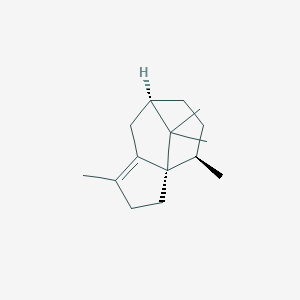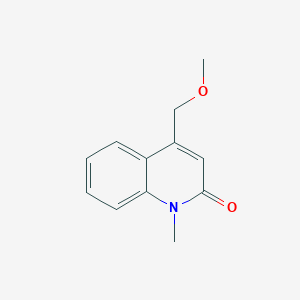
4-(methoxymethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-1-methylquinolin-2(1H)-one, commonly known as MMQ, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. MMQ is a quinoline derivative that has a unique chemical structure, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and parasites. MMQ has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MMQ has also been found to disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, MMQ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMQ is its unique chemical structure, which makes it a promising candidate for various research studies. MMQ is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MMQ is its potential toxicity, as it has been found to have cytotoxic effects on cells at high concentrations. Therefore, careful consideration should be taken when handling MMQ in lab experiments.
Orientations Futures
There are several future directions for research on MMQ. One of the potential areas of research is the development of MMQ-based drugs for the treatment of cancer and malaria. MMQ can also be studied for its potential use as an anti-inflammatory agent and for the treatment of other diseases such as Alzheimer's and Parkinson's. In addition, further studies can be conducted to elucidate the mechanism of action of MMQ and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of MMQ involves the reaction of 2-amino-4-methoxymethylquinoline with formic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst, which facilitates the conversion of the reactants into MMQ. The yield of MMQ can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
MMQ has been extensively studied for its potential applications in various scientific fields. In medicine, MMQ has been shown to possess antitumor, antibacterial, and antifungal properties. It has also been found to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. MMQ has also been studied for its potential use as an antimalarial drug, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Propriétés
Numéro CAS |
111724-88-0 |
|---|---|
Nom du produit |
4-(methoxymethyl)-1-methylquinolin-2(1H)-one |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(methoxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-13-11-6-4-3-5-10(11)9(8-15-2)7-12(13)14/h3-7H,8H2,1-2H3 |
Clé InChI |
IUIPKZUOGHTHAI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC1=O)COC |
Synonymes |
2(1H)-Quinolinone,4-(methoxymethyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



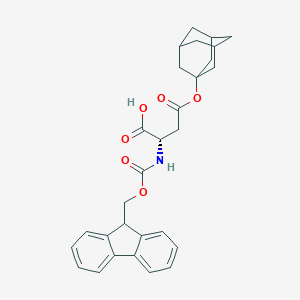

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
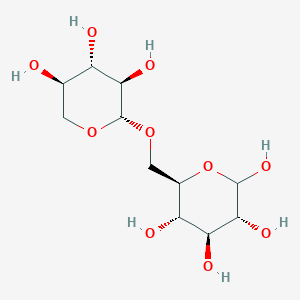
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
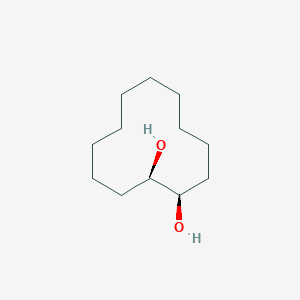
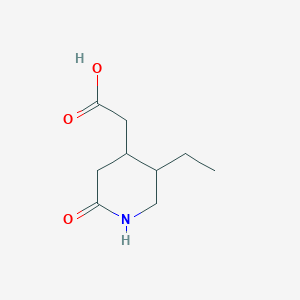
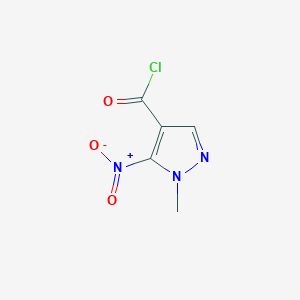
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
